molecular formula C20H20N2O3 B14986786 N-(2,6-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(2,6-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14986786
M. Wt: 336.4 g/mol
InChI Key: VPUCECGHVVFBSC-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound with a complex molecular structure. It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features dimethylphenyl and ethoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of Substituents: The dimethylphenyl and ethoxyphenyl groups are introduced through substitution reactions. These reactions often require the use of strong bases or acids as catalysts.

    Final Coupling: The final step involves coupling the oxazole ring with the substituted phenyl groups to form the desired compound. This step may require the use of coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often require the use of strong bases (e.g., sodium hydride, NaH) or acids (e.g., sulfuric acid, H₂SO₄) as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(2,6-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and oxidative stress.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,6-dimethylphenyl)-2-{[(4-ethoxyphenyl)sulfonyl]-4-methylanilino}acetamide
  • **N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

Uniqueness

N-(2,6-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and its oxazole ring structure

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-4-24-16-10-8-15(9-11-16)18-12-17(22-25-18)20(23)21-19-13(2)6-5-7-14(19)3/h5-12H,4H2,1-3H3,(H,21,23)

InChI Key

VPUCECGHVVFBSC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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